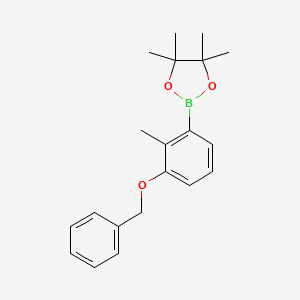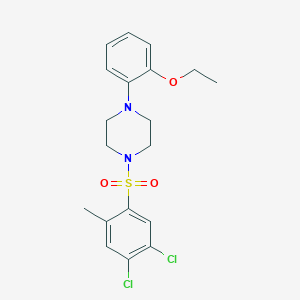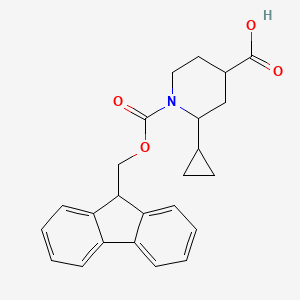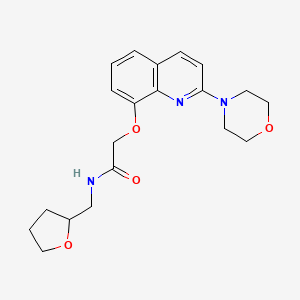
3-Benzyloxy-2-methylphenylboronsäure-Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-2-methylphenylboronic acid pinacol ester is a chemical compound with the empirical formula C20H25BO3 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester is represented by the InChI code: 1S/C20H25BO3/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be used in a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The empirical formula of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester is C20H25BO3 . The molecular weight is 324.23.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Diese Verbindung wird häufig in der Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion verwendet . Diese Reaktion ist wohl die am weitesten verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die es heute gibt . Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoboranreagenz .
Protodeboronierung
Die Verbindung kann bei der Protodeboronierung von Pinacolboronsäureestern verwendet werden . Dieser Prozess ist ein radikaler Ansatz, der eine formale Anti-Markovnikov-Alken-Hydromethylierung ermöglicht, eine wertvolle, aber unbekannte Transformation . Die Hydromethylierungssequenz wurde auf methoxygeschütztes ()-D8-THC und Cholesterin angewendet .
Totalsynthese von d-®-Conicein und Indoliziidin 209B
Die Protodeboronierung dieser Verbindung wurde außerdem in der formalen Totalsynthese von d-®-Conicein und Indoliziidin 209B verwendet .
Herstellung von Sulfinamidderivaten
Phenylboronsäure-Pinacolester kann zur Herstellung von Sulfinamidderivaten verwendet werden, indem er mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphenyltrifluoroborat umgesetzt wird .
Untersuchung der Suzuki–Miyaura-Kupplung verschiedener Aryliodide
Diese Verbindung kann als Substrat bei der Untersuchung der Suzuki–Miyaura-Kupplung verschiedener Aryliodide über Silia Cat Pd (0) verwendet werden .
Mikrowellen-Suzuki-Miyaura-Kupplung
Diese Verbindung kann bei der Mikrowellen-Suzuki-Miyaura-Kupplung verwendet werden .
Herstellung eines Palladium-basierten Fluorid-abgeleiteten elektrophilen Fluorierungsreagenzes
Diese Verbindung kann bei der Herstellung eines Palladium-basierten Fluorid-abgeleiteten elektrophilen Fluorierungsreagenzes für PET-Bildgebungsmittel verwendet werden .
Synthese von substituierten Isoindolinen
Diese Verbindung kann bei der Synthese von substituierten Isoindolinen über eine palladiumkatalysierte Kaskade-Reaktion verwendet werden .
Wirkmechanismus
Target of Action
The primary target of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, also known as a boronate ester, is the formation of carbon-carbon (C-C) bonds . This compound is used in metal-catalyzed C-C bond formation reactions, such as the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester moiety is transformed into other functional groups, leading to the formation of new C-C, C-O, C-N, C-X, or C-H bonds at stereogenic centers . This transformation can occur through either a stereoretentive or a stereoinvertive pathway .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .
Pharmacokinetics
It’s known that the compound’s stability and solubility can be influenced by the presence of certain salts . For instance, the compound can be converted to a mixture of the R-BF3K salt and pinacol under certain conditions .
Result of Action
The result of the compound’s action is the formation of new C-C bonds, which is a crucial step in many organic synthesis reactions . The compound’s ability to form these bonds under mild and functional group tolerant conditions makes it a valuable tool in the field of organic chemistry .
Action Environment
The action of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH . The rate of hydrolysis of boronic pinacol esters, for instance, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions .
Safety and Hazards
When handling 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
The future directions of research on 3-Benzyloxy-2-methylphenylboronic acid pinacol ester could involve the development of more efficient protocols for the protodeboronation of pinacol boronic esters . Additionally, the exploration of new chemical reactions involving this compound could be a promising area of study.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-3-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-17(21-23-19(2,3)20(4,5)24-21)12-9-13-18(15)22-14-16-10-7-6-8-11-16/h6-13H,14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMJQTLMBOOCKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2370660.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2370668.png)
![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370670.png)
![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)
![1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B2370672.png)
![Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2370673.png)
![7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2370676.png)

![3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2370678.png)
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2370681.png)